molecular formula C8H18N2O B1598987 2-(4-Methoxy-piperidin-1-yl)-ethylamine CAS No. 911300-69-1

2-(4-Methoxy-piperidin-1-yl)-ethylamine

Cat. No.: B1598987
CAS No.: 911300-69-1
M. Wt: 158.24 g/mol
InChI Key: MGVNXMVJHBHTOW-UHFFFAOYSA-N
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Description

2-(4-Methoxy-piperidin-1-yl)-ethylamine (CAS: 911300-69-1) is a piperidine derivative featuring a methoxy group at the 4-position of the piperidine ring and an ethylamine side chain. Piperidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile structural and electronic properties. The methoxy substituent in this compound likely enhances solubility through polar interactions, while the ethylamine group provides a reactive site for further functionalization . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica listings, which may reflect challenges in synthesis, stability, or niche demand .

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNXMVJHBHTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405687
Record name 2-(4-methoxy-1-piperidinyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911300-69-1
Record name 2-(4-methoxy-1-piperidinyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-piperidin-1-yl)-ethylamine typically involves the following steps:

  • Piperidine Derivation: Starting with piperidine, a methoxy group is introduced at the fourth position through nucleophilic substitution reactions.

  • Ethylamine Attachment: The ethylamine group is then introduced by reacting the methoxy-piperidine with ethylamine under suitable reaction conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce any functional groups present.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethylamine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of piperidine derivatives with oxo-groups.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Formation of various substituted piperidines and ethylamine derivatives.

Scientific Research Applications

2-(4-Methoxy-piperidin-1-yl)-ethylamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

  • Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

2-(4-Methoxy-piperidin-1-yl)-ethylamine is similar to other piperidine derivatives, such as 2-(4-methylpiperidin-1-yl)-ethylamine and 2-(4-ethylpiperidin-1-yl)-ethylamine. its uniqueness lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group enhances the compound's solubility and stability, making it more suitable for certain applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Alkyl/Aryl Substituents
Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Physical State/Solubility
2-(4-Methoxy-piperidin-1-yl)-ethylamine 911300-69-1 C₈H₁₈N₂O 158.25 4-OCH₃ on piperidine Discontinued; presumed soluble*
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine 1788-35-8 C₉H₂₀N₂ 156.27 2,6-CH₃ on piperidine Colorless liquid/solid; water-soluble
1-(4-Piperidin-1-yl-phenyl)-ethylamine 869943-44-2 C₁₃H₂₀N₂ 204.32 Aromatic phenyl group Not reported; likely lipophilic

Key Observations :

  • The aromatic derivative (1-(4-Piperidin-1-yl-phenyl)-ethylamine) exhibits increased molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Applications : Alkyl-substituted piperidines (e.g., 2,6-dimethyl) are often intermediates in drug synthesis, while aryl-substituted variants may serve as building blocks for kinase inhibitors or receptor ligands .
Piperazine Derivatives
Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Structural Features Salt Form/Solubility
2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINE HYDROCHLORIDE 90482-07-8 C₇H₁₇ClN₃ 194.69 Piperazine ring; 4-CH₃ Hydrochloride salt; water-soluble
2-(4-Methyl-piperazin-1-yl)-ethylamine trihydrochloride Not provided C₇H₂₀Cl₃N₃ 274.61 Piperazine ring; trihydrochloride High solubility due to salt form

Key Observations :

  • Heterocycle Differences : Piperazine derivatives contain two nitrogen atoms in the ring, increasing basicity and enabling diverse protonation states compared to piperidine. This enhances interactions with biological targets, making piperazine derivatives common in antipsychotics and antihistamines .
  • Salt Forms : Hydrochloride salts improve stability and solubility, critical for pharmaceutical formulations. The trihydrochloride form in 2-(4-Methyl-piperazin-1-yl)-ethylamine trihydrochloride underscores its utility in aqueous systems .
Ethylamine Derivatives with Ether/Aromatic Groups
Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Features Applications
NH₂-Et-OtBu·HCl (tert-butoxyethylamine HCl) 335598-67-9 C₆H₁₆ClNO 153.65 Ether-linked tert-butyl group Intermediate in peptide synthesis
2-(Imidazo[1,2-a]pyridin-2-yl)ethylamine Not provided C₉H₁₁N₃ 161.21 Fused imidazole-pyridine ring Leishmanicidal and trypanosomicidal

Key Observations :

  • In contrast, the imidazo-pyridine moiety in 2-(Imidazo[1,2-a]pyridin-2-yl)ethylamine enables π-π stacking interactions, relevant to antiparasitic activity .
  • Biological Activity : Imidazole-containing ethylamines demonstrate significant antimicrobial properties, highlighting the impact of heteroaromatic systems on bioactivity .

Biological Activity

2-(4-Methoxy-piperidin-1-yl)-ethylamine, a compound characterized by its piperidine structure with a methoxy substitution, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

  • Molecular Formula: C10H15N2O
  • Molecular Weight: Approximately 195.27 g/mol
  • Structure: The compound features a piperidine ring substituted with a methoxy group at the para position and an ethylamine chain.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, particularly in inducing apoptosis in tumor cells. For instance, a related piperidine derivative demonstrated improved cytotoxicity in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .
  • CNS Activity: The compound is being explored for its effects on the central nervous system (CNS), particularly as a potential treatment for neurodegenerative diseases. Its ability to inhibit enzymes such as acetylcholinesterase (AChE) positions it as a candidate for Alzheimer's disease therapy .
  • Enzyme Inhibition: The compound may interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its therapeutic potential and guiding further drug development efforts .

The mechanism of action of this compound is not fully elucidated but is believed to involve:

  • Receptor Binding: The amine group allows for hydrogen bonding and ionic interactions with biological targets, which may alter their function or inhibit their activity.
  • Structural Influence: The presence of the methoxy group may enhance binding affinity to specific receptors or enzymes, contributing to its biological effects.

Comparative Analysis

To better understand the unique properties and potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(4-Methyl-piperidin-1-yl)-ethylamineMethyl substitution on piperidinePotentially different pharmacokinetics
2-(4-Fluoro-piperidin-1-yl)-ethylamineFluoro substitutionMay exhibit distinct receptor binding profiles
2-(4-Hydroxy-piperidin-1-yl)-ethylamineHydroxy group additionCould enhance solubility and bioavailability

This table highlights how variations in substituents can influence the pharmacological properties and biological activity of piperidine derivatives.

Case Studies and Research Findings

  • Cancer Therapy Research: A study focusing on piperidine derivatives found that compounds with similar structures exhibited significant anticancer activity through mechanisms involving apoptosis induction and cytotoxicity against specific cancer cell lines .
  • Neuroprotective Effects: Research has indicated that derivatives of piperidine can inhibit AChE effectively, suggesting that modifications leading to enhanced brain penetration could yield promising candidates for Alzheimer's treatment .
  • Pharmacological Screening: In vitro studies are ongoing to elucidate the specific mechanisms of action for this compound, particularly regarding its interaction with various biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxy-piperidin-1-yl)-ethylamine
Reactant of Route 2
Reactant of Route 2
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